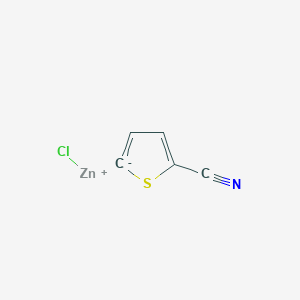
chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile is a compound with the molecular formula C₄H₃ClSZn It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile typically involves the reaction of thiophene derivatives with zinc chloride. One common method is the reaction of 2-thienylmagnesium bromide with zinc chloride, which produces the desired compound . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds.
Wissenschaftliche Forschungsanwendungen
Chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with other molecules is a key aspect of its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thienylzinc chloride: Similar in structure but lacks the nitrile group.
Thiophene derivatives: Various thiophene-based compounds with different substituents.
Uniqueness
Chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile is unique due to the presence of both a zinc atom and a nitrile group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and materials science.
Eigenschaften
CAS-Nummer |
497839-26-6 |
|---|---|
Molekularformel |
C5H2ClNSZn |
Molekulargewicht |
209.0 g/mol |
IUPAC-Name |
chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile |
InChI |
InChI=1S/C5H2NS.ClH.Zn/c6-4-5-2-1-3-7-5;;/h1-2H;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
GTJNVNIORVXMCV-UHFFFAOYSA-M |
Kanonische SMILES |
C1=[C-]SC(=C1)C#N.Cl[Zn+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


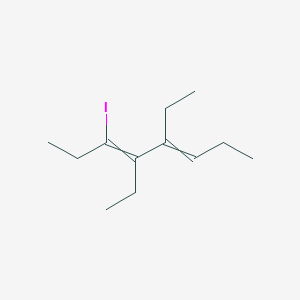
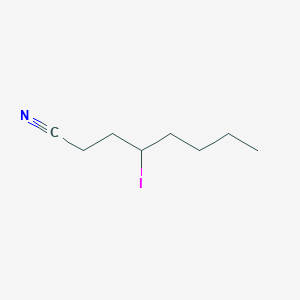
![1-{4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]phenyl}ethan-1-one](/img/structure/B12568675.png)
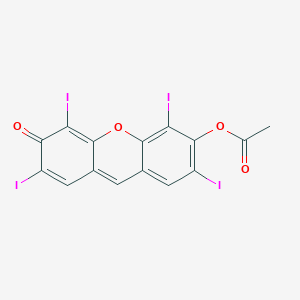
![(1S)-5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B12568687.png)
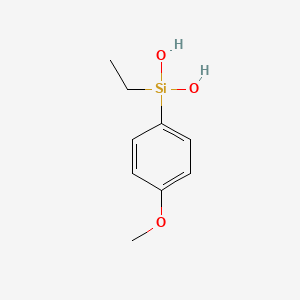
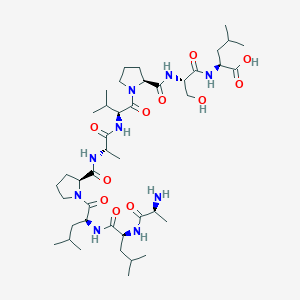

![4-Hydroxy-3-[(4-methoxyphenyl)methyl]-1-methylquinolin-2(1H)-one](/img/structure/B12568704.png)
![Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]-](/img/structure/B12568707.png)




